2-(3'-Methoxy-4'-hydroxybenzylidene)cyclopentene-1,3-dione
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Overview
Description
2-(3’-Methoxy-4’-hydroxybenzylidene)cyclopentene-1,3-dione is an organic compound with the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol . This compound features a cyclopentene-1,3-dione core substituted with a methoxy and hydroxybenzylidene group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-(3’-Methoxy-4’-hydroxybenzylidene)cyclopentene-1,3-dione typically involves the condensation of 3-methoxy-4-hydroxybenzaldehyde with cyclopentane-1,3-dione under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(3’-Methoxy-4’-hydroxybenzylidene)cyclopentene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into corresponding alcohols or hydrocarbons.
Scientific Research Applications
2-(3’-Methoxy-4’-hydroxybenzylidene)cyclopentene-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3’-Methoxy-4’-hydroxybenzylidene)cyclopentene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
2-(3’-Methoxy-4’-hydroxybenzylidene)cyclopentene-1,3-dione can be compared with other similar compounds, such as:
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and photopolymerization.
4-Hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of various aromatic compounds.
Cyclopentane-1,3-dione: A core structure in many organic synthesis reactions.
The uniqueness of 2-(3’-Methoxy-4’-hydroxybenzylidene)cyclopentene-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
55776-43-7 |
---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-[(4-hydroxy-3-methoxyphenyl)methylidene]cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-17-13-7-8(2-3-12(13)16)6-9-10(14)4-5-11(9)15/h2-7,16H,1H3 |
InChI Key |
ANRJXDLUSYOZDU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C=CC2=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)C=CC2=O)O |
55776-43-7 | |
Synonyms |
2-(3'-methoxy-4'-hydroxybenzylidene)cyclopentene-1,3-dione KHI 201 KHI-201 |
Origin of Product |
United States |
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